2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid

Catalog No.
S14096339
CAS No.
M.F
C9H6F4O2S
M. Wt
254.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroace...

Product Name

2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid

IUPAC Name

2-[4-(difluoromethylsulfanyl)phenyl]-2,2-difluoroacetic acid

Molecular Formula

C9H6F4O2S

Molecular Weight

254.20 g/mol

InChI

InChI=1S/C9H6F4O2S/c10-8(11)16-6-3-1-5(2-4-6)9(12,13)7(14)15/h1-4,8H,(H,14,15)

InChI Key

BPABEWZGQRXUCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(F)F)SC(F)F

2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid is a fluorinated organic compound characterized by the presence of both difluoromethyl and thioether functionalities. Its molecular formula is C9H7F4O2S, and it features a unique structure that includes a phenyl ring substituted with a difluoromethylthio group and a difluoroacetic acid moiety. The difluoromethyl group contributes to its lipophilicity and potential biological activity, while the thioether linkage may influence its reactivity and interaction with biological targets .

Typical of carboxylic acids and thioethers. Notably, the difluoromethyl group can undergo nucleophilic substitution reactions, while the carboxylic acid functionality can engage in esterification or amidation reactions. Furthermore, the presence of fluorine atoms often enhances the stability of intermediates and products formed during these reactions, making them of interest in synthetic organic chemistry .

Research indicates that compounds containing difluoromethyl groups exhibit significant biological activities, including antimicrobial and anticancer properties. The unique electronic properties imparted by fluorine atoms may enhance binding affinity to biological targets, making this compound a candidate for further pharmacological studies. Additionally, the thioether component may provide additional mechanisms for interaction with enzymes or receptors involved in disease processes .

Synthesis of 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid can be achieved through several methods:

  • Difluoromethylation: Utilizing reagents such as N,N-diethylaminosulfur trifluoride (DAST) or other difluoromethylating agents to introduce the difluoromethyl group onto an appropriate aromatic precursor.
  • Thioether Formation: The thioether moiety can be introduced via nucleophilic substitution reactions involving thiols and suitable electrophiles.
  • Acid Formation: The carboxylic acid group can be synthesized from corresponding esters or through oxidation of alcohols .

The compound has potential applications in medicinal chemistry due to its unique structural features that may confer desirable pharmacological properties. It could serve as a lead compound for the development of new drugs targeting various diseases, particularly those involving metabolic pathways influenced by fluorinated compounds. Additionally, it may find use in agrochemicals as a pesticide or herbicide due to its biological activity against specific pests .

Studies focusing on the interaction of 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid with biological macromolecules are essential for understanding its mechanism of action. Preliminary research suggests that the compound may interact with proteins involved in metabolic processes or signaling pathways, potentially leading to altered cellular responses. Investigations into its binding affinity and selectivity towards specific targets are ongoing and crucial for assessing its therapeutic potential .

Several compounds share structural similarities with 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid, including:

  • Trifluoroacetic Acid: Contains trifluoromethyl groups instead of difluoromethyl; known for its strong acidity and use in peptide synthesis.
  • Difluorothiophenol: A sulfur-containing aromatic compound that lacks the carboxylic acid but shares similar electronic properties due to fluorination.
  • Fluoroacetate: An analog with a single fluorine atom; used in biochemical studies but is more toxic.

Comparison Table

Compound NameStructure FeaturesUnique Properties
2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acidDifluoromethyl thioether and difluoroacetic acidPotentially high biological activity
Trifluoroacetic AcidTrifluoromethyl groupStrong acidity; used in peptide synthesis
DifluorothiophenolThiophenol structure with difluoromethyl groupEnhanced lipophilicity; potential for drug design
FluoroacetateSingle fluorine on acetateKnown toxicity; used in biochemical studies

The uniqueness of 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid lies in its combination of both difluoromethyl and thioether functionalities along with a carboxylic acid group, which may enhance its reactivity and biological activity compared to these similar compounds .

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

254.00246325 g/mol

Monoisotopic Mass

254.00246325 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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